Arsine, (2-chloroethyl)dichloro-
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Overview
Description
Arsine, (2-chloroethyl)dichloro- is an organoarsenic compound known for its chemical reactivity and potential applications in various fields This compound is characterized by the presence of arsenic bonded to a 2-chloroethyl group and two chlorine atoms
Preparation Methods
The synthesis of Arsine, (2-chloroethyl)dichloro- typically involves the reaction of 2-chloroethanol with arsenic trichloride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.
Chemical Reactions Analysis
Arsine, (2-chloroethyl)dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The chlorine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arsine, (2-chloroethyl)dichloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its effects on biological systems, including its potential as a toxic agent.
Medicine: Research has investigated its potential use in chemotherapy due to its toxic properties.
Industry: It is used in the production of other chemicals and materials, particularly in the field of materials science.
Mechanism of Action
The mechanism of action of Arsine, (2-chloroethyl)dichloro- involves its interaction with cellular components, leading to the disruption of cellular functions. It can bind to proteins and enzymes, inhibiting their activity and causing cellular damage. The molecular targets include thiol-containing enzymes and proteins, which are essential for cellular metabolism and function.
Comparison with Similar Compounds
Arsine, (2-chloroethyl)dichloro- can be compared with other similar compounds such as:
Ethyldichloroarsine: Another organoarsenic compound with similar toxic properties.
Methyldichloroarsine: Similar in structure but with a methyl group instead of a 2-chloroethyl group.
Lewisite: A well-known chemical warfare agent with similar arsenic-chlorine bonds
Properties
IUPAC Name |
dichloro(2-chloroethyl)arsane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4AsCl3/c4-2-1-3(5)6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBPPXXEBEZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[As](Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4AsCl3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184158 |
Source
|
Record name | Arsine, (2-chloroethyl)dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30077-45-3 |
Source
|
Record name | Arsine, (2-chloroethyl)dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030077453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsine, (2-chloroethyl)dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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